molecular formula C18H15ClN4O3 B301687 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B301687
M. Wt: 370.8 g/mol
InChI Key: SAAUQVSTVHVIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole-based scaffold that has been extensively studied for its biological activities, including its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. It is believed that this compound induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been studied for its biochemical and physiological effects. Several studies have reported that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to determine the potential applications of this compound in other fields, such as anti-inflammatory and antimicrobial therapy.

Synthesis Methods

The synthesis of 6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The initial step involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)phenylacetonitrile with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to a cyclization reaction with 2,4-pentanedione in the presence of piperidine to form the pyrano[2,3-c]pyrazole scaffold. The final step involves the reduction of the nitrile group to form the corresponding amine.

Scientific Research Applications

6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

6-amino-4-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H15ClN4O3/c1-4-5-25-16-12(19)6-10(7-13(16)24-3)15-11(8-20)17(21)26-18-14(15)9(2)22-23-18/h1,6-7,15H,5,21H2,2-3H3,(H,22,23)

InChI Key

SAAUQVSTVHVIQB-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Cl)OCC#C)OC

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Cl)OCC#C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.